An In-depth Technical Guide to 7-Iodopyrazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 7-Iodopyrazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodopyrazolo[1,5-a]pyridine, a halogenated derivative of the pyrazolo[1,5-a]pyridine scaffold, is a key building block in medicinal chemistry. Its chemical structure, featuring a fused pyrazole and pyridine ring system with an iodine atom at the 7-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[1] The presence of the iodine atom provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions, making 7-Iodopyrazolo[1,5-a]pyridine a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutics.
CAS Number: 319432-22-9[2]
This technical guide provides a comprehensive overview of 7-Iodopyrazolo[1,5-a]pyridine, including its synthesis, physicochemical properties, and its significant role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
While experimentally determined data for 7-Iodopyrazolo[1,5-a]pyridine is not extensively published, its properties can be predicted based on its structure and data from related compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₅IN₂ | PubChem |
| Molecular Weight | 244.03 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from similar compounds |
| XlogP | 1.7 | PubChem |
Synthesis of 7-Iodopyrazolo[1,5-a]pyridine
Experimental Protocol: Direct Iodination of Pyrazolo[1,5-a]pyridine
This protocol describes a likely method for the synthesis of 7-Iodopyrazolo[1,5-a]pyridine.
Materials:
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Pyrazolo[1,5-a]pyridine
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N-Iodosuccinimide (NIS)
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Dichloromethane (DCM) or Acetonitrile (ACN)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane or acetonitrile.
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Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
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Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the iodinated product.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
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Extraction: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 7-Iodopyrazolo[1,5-a]pyridine as a pure compound.
Causality Behind Experimental Choices:
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N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, often used for the iodination of electron-rich aromatic and heteroaromatic compounds.
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Solvent: Anhydrous dichloromethane or acetonitrile are common solvents for such reactions as they are relatively inert and can dissolve both the substrate and the reagent.
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Aqueous Work-up: The use of sodium thiosulfate is to remove any unreacted iodine, and sodium bicarbonate is to neutralize any acidic byproducts.
Caption: Synthesis of 7-Iodopyrazolo[1,5-a]pyridine via direct iodination.
Spectroscopic Characterization
The structural confirmation of 7-Iodopyrazolo[1,5-a]pyridine would be achieved through a combination of spectroscopic techniques. Based on the analysis of related pyrazolo[1,5-a]pyridine derivatives, the following spectral data can be anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. The introduction of the iodine atom at the 7-position will cause a downfield shift of the adjacent protons due to its electron-withdrawing inductive effect and anisotropic effects. The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the specific protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule. The carbon atom directly attached to the iodine (C-7) is expected to show a characteristic upfield shift due to the "heavy atom effect".
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IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and C=C and C=N stretching vibrations within the heterocyclic core.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 7-Iodopyrazolo[1,5-a]pyridine (m/z = 244). The isotopic pattern of iodine would also be observable.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] 7-Iodopyrazolo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of these inhibitors, where the iodine atom is typically replaced by various functional groups through palladium-catalyzed cross-coupling reactions to explore the chemical space around the core scaffold and optimize binding to the target kinase.
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyridine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream target proteins. The pyrazolo[1,5-a]pyridine core often forms key hydrogen bonding interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[5]
Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyridine-based inhibitor.
Role of the 7-Iodo Group in SAR Studies
The 7-iodo substituent is a key functional group for facile diversification of the pyrazolo[1,5-a]pyridine scaffold. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 7-position. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for SAR studies using 7-Iodopyrazolo[1,5-a]pyridine as a key intermediate.
Conclusion
7-Iodopyrazolo[1,5-a]pyridine is a valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. Its straightforward synthesis and the reactivity of the iodo group make it an ideal starting point for the generation of compound libraries for drug discovery programs. The pyrazolo[1,5-a]pyridine scaffold's proven ability to interact with the ATP-binding site of kinases, combined with the opportunities for chemical diversification at the 7-position, ensures that this compound will continue to be of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
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Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. NIH.
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